3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[Cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride, also known as JNJ-40411813, is a novel compound that has been developed for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of neuroscience and drug discovery.
Wirkmechanismus
The mechanism of action of 3-{[Cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride involves the inhibition of the PDE10A enzyme. PDE10A is a dual-specificity enzyme that hydrolyzes both cAMP and cGMP, which are important second messengers in the brain. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP in the brain, leading to increased dopamine and glutamate signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in laboratory experiments. It has been found to increase dopamine and glutamate signaling in the brain, which has potential therapeutic applications in the treatment of neurological disorders. It has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{[Cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride in laboratory experiments include its potency and selectivity as a PDE10A inhibitor, as well as its potential therapeutic applications in the treatment of neurological disorders. However, the limitations of using this compound in laboratory experiments include its complex synthesis method and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 3-{[Cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders, such as schizophrenia and Huntington's disease. Another direction is to develop more efficient synthesis methods for this compound to make it more accessible for laboratory experiments. Additionally, research could focus on identifying potential side effects and toxicity of this compound at different doses and in different animal models. Finally, further research could investigate the potential of combining this compound with other drugs or compounds to enhance its therapeutic effects.
In conclusion, this compound is a novel compound that has potential applications in the field of neuroscience and drug discovery. Its potent and selective inhibition of the PDE10A enzyme makes it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-{[Cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride is a complex process that involves several steps. The first step involves the reaction of cyclohexylamine with 2-pyridinecarboxaldehyde to form the intermediate compound, N-(cyclohexyl)-2-pyridinecarboxamide. The second step involves the reduction of the intermediate compound using sodium borohydride to form N-(cyclohexyl)-2-pyridinylmethanol. The final step involves the reaction of N-(cyclohexyl)-2-pyridinylmethanol with pyrrolidine to form this compound.
Wissenschaftliche Forschungsanwendungen
3-{[Cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride has potential applications in the field of neuroscience and drug discovery. It has been found to be a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of dopamine and glutamate signaling in the brain. PDE10A inhibitors have been shown to have potential therapeutic applications in the treatment of schizophrenia, Huntington's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
3-[[cyclohexyl(pyridin-2-ylmethyl)amino]methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c21-17(9-11-18-13-17)14-20(16-7-2-1-3-8-16)12-15-6-4-5-10-19-15/h4-6,10,16,18,21H,1-3,7-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPVLAKIWBTSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=CC=N2)CC3(CCNC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.